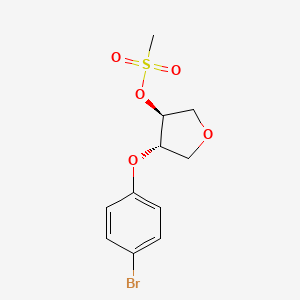
Rel-(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-yl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-yl methanesulfonate is a synthetic organic compound characterized by its tetrahydrofuran ring substituted with a bromophenoxy group and a methanesulfonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-yl methanesulfonate typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or halohydrins under acidic or basic conditions.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via nucleophilic substitution reactions, where a bromophenol reacts with an appropriate leaving group on the tetrahydrofuran ring.
Methanesulfonate Ester Formation: The final step involves the esterification of the hydroxyl group on the tetrahydrofuran ring with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Rel-(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-yl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate ester group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The bromophenoxy group can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted tetrahydrofuran derivatives.
Oxidation: Bromophenoxy derivatives with altered oxidation states.
Hydrolysis: Tetrahydrofuran-3-ol and methanesulfonic acid.
科学的研究の応用
Rel-(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-yl methanesulfonate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be employed in the study of biological pathways and mechanisms, particularly those involving nucleophilic substitution reactions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of Rel-(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-yl methanesulfonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through covalent or non-covalent interactions. The bromophenoxy group can participate in hydrogen bonding, π-π interactions, and halogen bonding, while the methanesulfonate ester can undergo nucleophilic attack, leading to the formation of covalent adducts.
類似化合物との比較
Similar Compounds
- Rel-(3S,4S)-4-(4-chlorophenoxy)tetrahydrofuran-3-yl methanesulfonate
- Rel-(3S,4S)-4-(4-fluorophenoxy)tetrahydrofuran-3-yl methanesulfonate
- Rel-(3S,4S)-4-(4-methylphenoxy)tetrahydrofuran-3-yl methanesulfonate
Uniqueness
Rel-(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-yl methanesulfonate is unique due to the presence of the bromophenoxy group, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs
特性
分子式 |
C11H13BrO5S |
|---|---|
分子量 |
337.19 g/mol |
IUPAC名 |
[(3S,4S)-4-(4-bromophenoxy)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C11H13BrO5S/c1-18(13,14)17-11-7-15-6-10(11)16-9-4-2-8(12)3-5-9/h2-5,10-11H,6-7H2,1H3/t10-,11-/m0/s1 |
InChIキー |
SMCWDARAPFHGIW-QWRGUYRKSA-N |
異性体SMILES |
CS(=O)(=O)O[C@H]1COC[C@@H]1OC2=CC=C(C=C2)Br |
正規SMILES |
CS(=O)(=O)OC1COCC1OC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


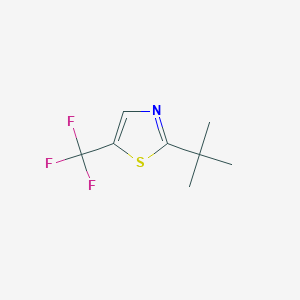
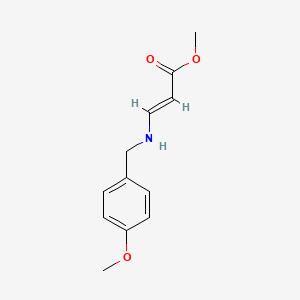
![tert-Butyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15225118.png)
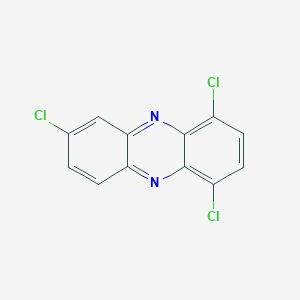


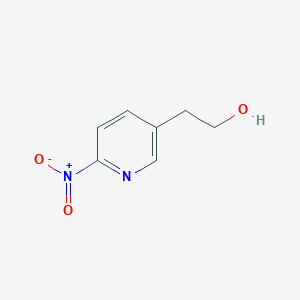
![8-Bromo-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15225155.png)
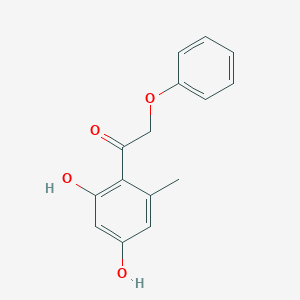
![Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15225165.png)
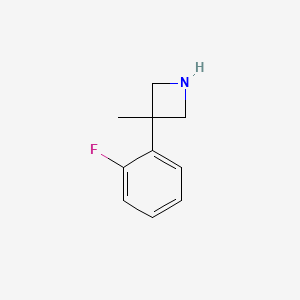
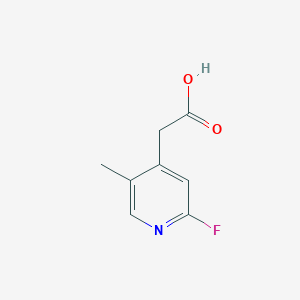
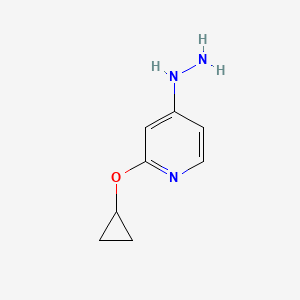
![2-[5-Methyl-2-(thiophen-2-yl)oxazol-4-yl]ethanol](/img/structure/B15225185.png)
